molecular formula C19H22FN3O4 B2872014 2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide CAS No. 898418-44-5

2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide

Cat. No. B2872014
CAS RN: 898418-44-5
M. Wt: 375.4
InChI Key: QWIVBPNPLAUELM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide is a useful research compound. Its molecular formula is C19H22FN3O4 and its molecular weight is 375.4. The purity is usually 95%.
BenchChem offers high-quality 2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Monoamine Oxidase Inhibitors

This compound has been studied for its potential as a selective Monoamine Oxidase-B (MAO-B) inhibitor . MAO-B inhibitors are used in the treatment of neurological disorders such as Parkinson’s disease. They work by preventing the breakdown of dopamine, thus increasing its availability in the brain.

Anticancer Activity

Research has indicated that derivatives of this compound may target Poly (ADP-Ribose) Polymerase (PARP) in human breast cancer cells . PARP inhibitors are a class of drugs that can be used to treat cancers with certain genetic mutations.

Nucleoside Transporter Inhibition

The compound has been identified as a novel inhibitor of Human Equilibrative Nucleoside Transporters (ENTs) , particularly more selective to ENT2 than to ENT1 . ENT inhibitors have therapeutic potential in treating various diseases, including cancer and cardiovascular diseases.

Neurodegenerative Diseases

Compounds containing the (2-fluorophenyl) piperazine moiety, like the one , have been synthesized and evaluated for their inhibitory activities against MAO-A and MAO-B . These enzymes are involved in the metabolism of neurotransmitters, and their inhibitors are used in the treatment of neurodegenerative diseases.

Pharmacological Research

The compound’s structure is conducive to modifications that can lead to a variety of pharmacologically active derivatives. This makes it a valuable scaffold for drug discovery and development in various therapeutic areas .

Chemical Synthesis and Drug Design

The piperazine moiety present in the compound is widely employed in drugs and is an important component in the synthesis of substituted piperazines. These are crucial in the development of new medications with potential biological activity .

properties

IUPAC Name

2-[6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4/c1-21-19(25)13-27-18-12-26-14(10-17(18)24)11-22-6-8-23(9-7-22)16-5-3-2-4-15(16)20/h2-5,10,12H,6-9,11,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIVBPNPLAUELM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.